

Spectroscopic Profile of 3-Bromofuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromofuran-2-carbaldehyde

Cat. No.: B086034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **3-Bromofuran-2-carbaldehyde** (CAS No. 14757-78-9), a key intermediate in organic synthesis. This document compiles available spectroscopic data, outlines experimental protocols for its synthesis and spectral acquisition, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Bromofuran-2-carbaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.74-9.72	Doublet (d)	1H	Aldehyde proton (-CHO)
7.64-7.63	Multiplet (m)	1H	Furan ring proton
6.675-6.66	Doublet (d)	1H	Furan ring proton

Solvent: Not specified in the available data.

Table 2: Mass Spectrometry Data

m/z	Interpretation
175	$[M+H]^+$
177	$[M+H]^+$ (Isotopologue with ^{81}Br)

Note: Specific ^{13}C NMR and IR spectroscopic data for **3-Bromofuran-2-carbaldehyde** were not available in the searched resources.

Experimental Protocols

Synthesis of 3-Bromofuran-2-carbaldehyde

A common synthetic route to **3-Bromofuran-2-carbaldehyde** involves the formylation of 3-bromofuran.[\[1\]](#)

Materials:

- 3-bromofuran
- Lithium diisopropylamide (LDA)
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Brine
- Magnesium sulfate (MgSO_4)
- Silica gel

Procedure:[\[1\]](#)

- A solution of freshly prepared LDA (6.80 mmol) in THF (4 ml) is cooled to -78°C.
- 3-bromofuran (1.00 g, 6.80 mmol) dissolved in THF (5 ml) is added slowly to the LDA solution.
- The mixture is stirred for 15 minutes at -78°C.
- DMF (0.56 ml, 7.20 mmol) in THF (2 ml) is then added dropwise.
- The resulting mixture is stirred for 1 hour at -78°C and then allowed to warm to room temperature.
- The reaction is quenched with water and extracted with EtOAc (2 x 50 ml).
- The combined organic extracts are washed with H₂O and brine, then dried over MgSO₄.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: EtOAc/hexane, 20:80) to yield **3-Bromofuran-2-carbaldehyde**.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Approximately 10-20 mg of the purified **3-Bromofuran-2-carbaldehyde** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** A standard proton NMR spectrum is acquired on a spectrometer (e.g., 300 MHz or higher). Parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.
- **¹³C NMR Acquisition:** A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS):

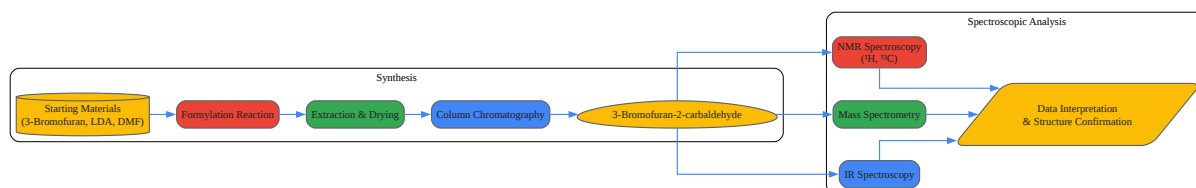
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** A suitable ionization technique is employed. For this type of molecule, Electrospray Ionization (ESI) in positive ion mode is a common choice, which would generate the $[M+H]^+$ ion.
- **Analysis:** The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for ^{79}Br and ^{81}Br).

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A small amount of the neat sample (if liquid) can be placed between two KBr plates. If the sample is a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **3-Bromofuran-2-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **3-Bromofuran-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromofuran-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086034#spectroscopic-data-of-3-bromofuran-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com